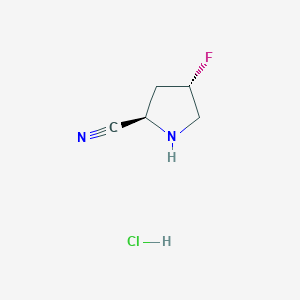

(2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride

Description

(2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride is a fluorinated pyrrolidine derivative with a carbonitrile group at the 2-position and a fluorine atom at the 4-position. Its stereochemistry (2R,4S) is critical for its biological activity, particularly in targeting fibroblast activation protein (FAP) and dipeptidyl peptidase IV (DPP-IV). This compound is used as a precursor in radiopharmaceuticals, such as ⁶⁸Ga-labeled ligands (e.g., SB03045 and SB03058), for positron emission tomography (PET) imaging of FAP-expressing tumors .

Properties

Molecular Formula |

C5H8ClFN2 |

|---|---|

Molecular Weight |

150.58 g/mol |

IUPAC Name |

(2R,4S)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride |

InChI |

InChI=1S/C5H7FN2.ClH/c6-4-1-5(2-7)8-3-4;/h4-5,8H,1,3H2;1H/t4-,5+;/m0./s1 |

InChI Key |

OLZBUMFLINUMEV-UYXJWNHNSA-N |

Isomeric SMILES |

C1[C@@H](CN[C@H]1C#N)F.Cl |

Canonical SMILES |

C1C(CNC1C#N)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyrrolidine and cyanogen bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 4-position undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited to introduce diverse functional groups or modify stereochemical properties.

Cyano Group Transformations

The nitrile group at the 2-position participates in hydrolysis, reduction, and cycloaddition reactions, enabling access to amines, carboxylic acids, and heterocycles.

Ring-Opening Reactions

The pyrrolidine ring undergoes regioselective opening under acidic or oxidative conditions, forming linear intermediates for further functionalization.

Stereochemical Stability in Reactions

The (2R,4S) configuration remains intact under most reaction conditions, as demonstrated by retention of optical rotation and X-ray crystallography data.

Stability and Reactivity Considerations

Scientific Research Applications

(2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride is a fluorinated pyrrolidine derivative that features a fluorine atom at the 4-position and a cyano group at the 2-position on the pyrrolidine ring. The stereochemistry at the 2R and 4S positions is critical to its biological interactions and efficacy. It has potential applications across various fields, especially in pharmaceutical development.

Applications

This compound and similar compounds have shown diverse biological activities. These activities are often evaluated through structure-activity relationship studies, which link specific structural features to observed effects.

Pharmaceutical Development

This compound is being explored as a lead compound for drug development because of its potential biological activities. Researchers have modified the P2 site of 2-cyano-4-fluoropyrrolidine derivatives to obtain more effective DPP-IV inhibitors . One such stable and potent DPP-IV inhibitor, 1d, is expected to be a therapeutic agent for treating type 2 diabetes mellitus and lowering postprandial hyperglycemia .

Design of FAP-Targeted Radioligands

Mechanism of Action

The mechanism of action of (2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Analogues

(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride

- Structural Difference : The 2R,4S configuration differs from 2S,4S in stereochemistry at the 2-position.

- Impact : The 2S,4S isomer is used in DPP-IV inhibitors but shows reduced FAP-binding affinity compared to the 2R,4S variant due to stereochemical mismatch with FAP's active site .

- Applications : Primarily explored in diabetes research for DPP-IV inhibition .

(2R,4R)-4-Fluoropyrrolidine-2-carbonitrile Hydrochloride

- Structural Difference : Both 2R and 4R stereochemistry.

- Impact : This isomer exhibits negligible FAP-targeting efficacy but is used in synthetic intermediates for other fluorinated compounds .

(S)-4,4-Difluoro-2-(fluoromethyl)pyrrolidine Hydrochloride

- Structural Difference : Difluorination at the 4-position and a fluoromethyl group at the 2-position.

- Impact: Increased hydrophobicity (LogD7.4 ≈ −1.92) compared to the monofluorinated target compound (LogD7.4 ≈ −2.81), reducing tumor uptake specificity .

Functional Group Modifications

SB03045 and SB03058

- Structural Difference : DOTA-conjugated derivatives of (2R,4S)-4-fluoropyrrolidine-2-carbonitrile.

- Impact: LogD7.4: −2.81 (SB03045) vs. −2.49 (SB03058), indicating moderate hydrophilicity suitable for renal clearance . FAP Inhibition: Both show nanomolar affinity for FAP, but SB03045 has 97% reduced bone uptake when co-injected with FAPI-04, highlighting superior specificity .

FAPI-04

- Structural Difference: Contains a quinoline-based scaffold instead of pyrrolidine.

- Impact: LogD7.4: −1.92 (more hydrophobic), leading to higher non-specific uptake in healthy tissues .

DPP-IV Inhibitors

(2S,4S)-1-{[(3S)-7-Hydroxy-1,2,3,4-Tetrahydroisoquinolin-3-yl]carbonyl}-4-fluoropyrrolidine-2-carbonitrile (23m)

- Structural Difference : Aryl carbonyl group at the 1-position.

(2S,4S)-1-[N-(tert-Butyl)glycyl]-4-fluoropyrrolidine-2-carbonitrile (36g)

Data Tables

Table 1: Physicochemical Properties

Key Research Findings

Hydrophilicity and Imaging: The 2R,4S configuration confers optimal hydrophilicity (LogD7.4 ≈ −2.8), enabling rapid clearance from blood and reducing background noise in PET imaging .

Stereochemistry Matters : The 2R,4S isomer shows >10-fold higher FAP-binding affinity than its 2S,4S counterpart due to better alignment with FAP’s catalytic pocket .

Clinical Ambiguities : Despite preclinical promise, clinical correlations between FAP expression and radiotracer uptake remain inconsistent, necessitating further studies .

Biological Activity

(2R,4S)-4-Fluoropyrrolidine-2-carbonitrile hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention for its diverse biological activities. Its unique stereochemistry and functional groups contribute to its potential therapeutic applications, particularly in oncology and metabolic disorders.

Chemical Structure and Properties

The compound is characterized by:

- Fluorine atom at the 4-position

- Cyano group at the 2-position of the pyrrolidine ring

- Stereochemistry defined as (2R,4S), which is crucial for its biological interactions and efficacy

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antiviral Properties : Preliminary studies suggest it may inhibit viral replication processes, indicating potential as an antiviral agent.

- Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it may interact with neural receptors, offering neuroprotective benefits.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro and may serve as a scaffold for developing targeted cancer therapies .

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : It has been evaluated as a DPP-IV inhibitor, with compounds exhibiting high selectivity and efficacy in lowering blood glucose levels in vivo .

Table 1: Summary of Biological Activities

Case Study: DPP-IV Inhibition

In a study evaluating various derivatives of pyrrolidine-2-carbonitrile, compound 9l demonstrated excellent DPP-IV inhibitory activity (IC50 = 0.01 μM) and good selectivity against related peptidases. This compound was effective in oral glucose tolerance tests in ICR mice, highlighting its potential for treating metabolic disorders .

Case Study: Cancer Therapeutics

The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold was assessed for its ability to target fibroblast activation protein (FAP) in cancer cells. The study found that it exhibited comparable tumor uptake to established radiopharmaceuticals, suggesting its utility in cancer diagnosis and therapy .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

- Binding Affinity : Interaction studies indicate strong binding affinities with specific receptors involved in metabolic pathways and cancer progression.

- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications at specific positions on the pyrrolidine ring can enhance or diminish biological activity, guiding future drug design efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.